![molecular formula C17H25BrClNO3 B14511314 Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate CAS No. 62805-20-3](/img/structure/B14511314.png)
Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is a chemical compound that belongs to the class of organic compounds known as pyridines. This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, and an ethyl ester group attached to a decanoate chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate typically involves the reaction of 6-bromo-2-chloropyridine with ethyl decanoate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction conditions. The process may also include additional steps such as crystallization and recrystallization to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate
- tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate
- 2-Bromo-6-chloropyridine
Uniqueness
Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]decanoate is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethyl ester group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
62805-20-3 |
|---|---|
Fórmula molecular |
C17H25BrClNO3 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
ethyl 2-(6-bromo-2-chloropyridin-3-yl)oxydecanoate |
InChI |
InChI=1S/C17H25BrClNO3/c1-3-5-6-7-8-9-10-14(17(21)22-4-2)23-13-11-12-15(18)20-16(13)19/h11-12,14H,3-10H2,1-2H3 |
Clave InChI |
KYCYPZTWZGZKQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(C(=O)OCC)OC1=C(N=C(C=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)
![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)



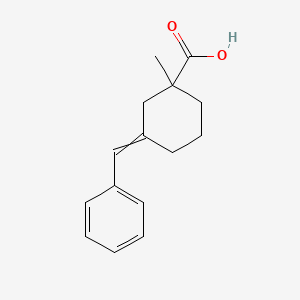
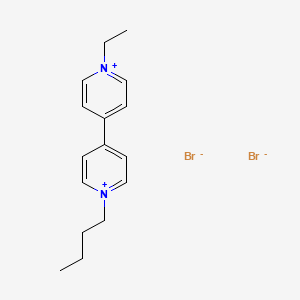
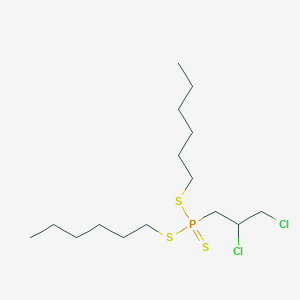
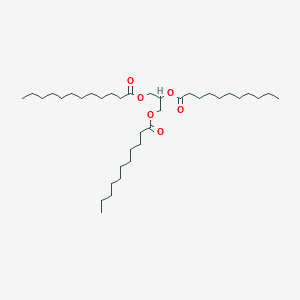
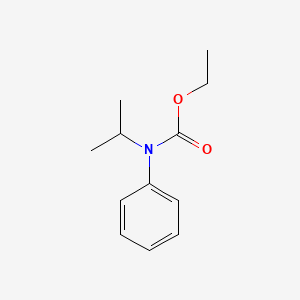
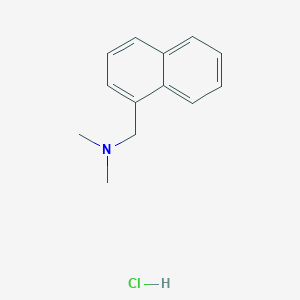
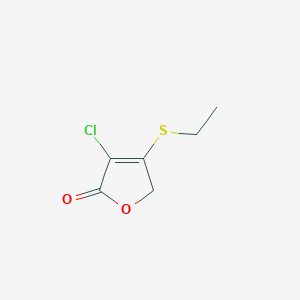
![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
